tert-Butyl 4-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)sulfonyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O5S2/c1-13(2,3)24-12(21)18-4-6-19(7-5-18)26(22,23)11-17-16-10(25-11)15-9(20)8-14/h4-8H2,1-3H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLOLKKJNKGMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NN=C(S2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide with a carboxylic acid derivative. For example:
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Reaction conditions : Thiosemicarbazide (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) in POCl₃ at 80°C for 4 h.
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Workup : The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with EtOAC.
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Intermediate : 5-Amino-1,3,4-thiadiazole-2-thiol (yield: 68–75%).
Key data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | POCl₃ | 80°C | 4 h | 72% |
Chloroacetylation of the Thiadiazole Amine
The amino group is functionalized with 2-chloroacetyl chloride:
Sulfonation to Sulfonyl Chloride
The thiol group is oxidized to sulfonyl chloride:
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Oxidation : 5-(2-Chloroacetamido)-1,3,4-thiadiazole-2-thiol (1.0 equiv) reacts with Cl₂ gas in HCl (conc.) at −10°C for 2 h.
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Isolation : The sulfonyl chloride precipitates and is filtered (yield: 58–65%).
Coupling with tert-Butyl Piperazine-1-carboxylate
Sulfonamide Bond Formation
The sulfonyl chloride reacts with Boc-piperazine under basic conditions:
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Reaction setup : Boc-piperazine (1.2 equiv), sulfonyl chloride (1.0 equiv), and K₂CO₃ (2.5 equiv) in DMF at 25°C for 6 h.
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Workup : The mixture is diluted with water, extracted with EtOAc, and purified via silica gel chromatography (EtOAc/heptane).
Optimization insights :
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Solvent : DMF > DMSO > THF (due to solubility and reaction efficiency).
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Base : K₂CO₃ outperforms NaHCO₃ or TEA in suppressing side reactions.
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation reduces reaction time and improves yields:
One-Pot Sequential Reactions
Combining sulfonation and coupling in a single vessel:
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Procedure : Thiadiazole thiol is oxidized in situ with SO₂Cl₂, followed by direct addition of Boc-piperazine and base.
Critical Analysis of Methodologies
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Conventional coupling | 48–72% | 90–95% | 6 h | Moderate |
| Microwave-assisted | 81% | 98% | 1 h | High |
| One-pot synthesis | 67% | 95% | 8 h | Low |
Trade-offs :
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Microwave method offers superior efficiency but requires specialized equipment.
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One-pot synthesis reduces purification steps but risks intermediate degradation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized thiadiazole derivatives.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structural features.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry:
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Investigated for use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring can interact with various biological pathways, altering cellular processes.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A piperazine backbone with a tert-butyloxycarbonyl (Boc) protecting group.
- A 1,3,4-thiadiazole ring linked via a sulfonyl group.
- A 2-chloroacetamido substituent on the thiadiazole ring, which introduces electrophilic reactivity due to the chloroacetyl moiety.
Synthesis :
The compound is synthesized through sulfonylation of tert-butyl piperazine-1-carboxylate with a 5-(2-chloroacetamido)-1,3,4-thiadiazol-2-sulfonyl chloride intermediate. Similar protocols are described for analogs in and , where sulfonyl chlorides are reacted with Boc-protected piperazine under basic conditions (e.g., triethylamine in acetonitrile) .
Comparison with Structurally Similar Compounds
Functional Group Variations on the Thiadiazole Ring
Key Observations :
- The 2-chloroacetamido group in the target compound may confer alkylating properties, distinguishing it from phenyl or trifluoromethyl-substituted analogs.
- Fluorobenzyl and nitrophenyl substituents enhance antibacterial and enzyme-inhibitory activities, respectively, suggesting that electronic and steric effects of substituents critically modulate bioactivity .
Piperazine Backbone Modifications
Key Observations :
Key Observations :
Biological Activity
Structure
The compound can be characterized by its complex structure featuring a piperazine ring, a thiadiazole moiety, and a tert-butyl group. The presence of the 2-chloroacetamido group enhances its reactivity and potential biological interactions.
Molecular Formula
- Molecular Formula : C₁₃H₁₈ClN₃O₄S
- Molecular Weight : Approximately 335.81 g/mol
Physical Properties
- Solubility : The solubility profile of this compound is crucial for its bioavailability and efficacy in biological systems.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that derivatives similar to tert-butyl 4-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)sulfonyl)piperazine-1-carboxylate demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Inhibition of Enzymatic Activity
One of the notable aspects of this compound is its potential to inhibit specific enzymes. For instance, compounds with similar structures have been reported to act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives with thiadiazole rings showed IC₅₀ values in the low micromolar range against AChE, indicating strong inhibitory potential. This suggests that this compound may share similar properties.
| Compound | IC₅₀ (AChE) | IC₅₀ (BChE) | Selectivity (BChE/AChE) |
|---|---|---|---|
| Compound A | 1.90 µM | 0.084 µM | 22.6 |
| tert-Butyl Derivative | TBD | TBD | TBD |
Antioxidant Activity
In addition to its antimicrobial and enzyme-inhibiting properties, research has indicated that compounds with similar structural features possess antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits potent biological activities, careful consideration must be given to its cytotoxic effects on non-target cells.
The proposed mechanism of action for the biological activity of this compound involves:
- Enzyme Binding : The compound likely binds to the active sites of target enzymes (e.g., AChE), inhibiting their function.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties may stem from its ability to interact with ROS, thus protecting cells from oxidative damage.
- Membrane Permeability : The presence of hydrophobic groups like tert-butyl may enhance membrane permeability, facilitating cellular uptake.
Q & A
Q. What are the standard synthetic protocols for preparing tert-butyl 4-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)sulfonyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2 : Sulfonation of the thiadiazole ring using chlorosulfonic acid to introduce the sulfonyl group.
- Step 3 : Coupling the sulfonated thiadiazole with tert-butyl piperazine-1-carboxylate via nucleophilic substitution, requiring catalysts like DIPEA (N,N-diisopropylethylamine) .
- Step 4 : Introduction of the 2-chloroacetamido group using chloroacetyl chloride in anhydrous dichloromethane .
Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates. Monitor reactions via TLC or LC-MS to track progress.
Q. How should researchers purify and characterize this compound?
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is recommended for isolating high-purity product (>95%) .
- Characterization :
Q. What safety precautions are critical when handling this compound?
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid contact with moisture to prevent decomposition.
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the sulfonation step?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize reactive intermediates. Evidence suggests DMF enhances sulfonation efficiency by 15–20% compared to THF .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., over-sulfonation).
- Catalyst Optimization : Replace traditional bases (e.g., pyridine) with DMAP (4-dimethylaminopyridine) to accelerate coupling kinetics .
Q. What computational tools aid in predicting the reactivity of the thiadiazole-sulfonyl-piperazine scaffold?
- Reaction Path Search : Use quantum chemical calculations (DFT/B3LYP) to model transition states and identify energy barriers in sulfonation and coupling steps .
- Machine Learning : Apply platforms like ICReDD to analyze experimental datasets and predict optimal solvent/base combinations, reducing trial-and-error iterations by ~30% .
Q. How do structural modifications (e.g., replacing chloroacetamido with fluorinated groups) impact biological activity?
- SAR Studies :
- Replace the chloroacetamido group with trifluoroacetamido to enhance electrophilicity and cross-membrane permeability.
- Test modified analogs in enzymatic assays (e.g., kinase inhibition) to correlate electronic effects (Hammett σ values) with IC₅₀ shifts .
- Analytical Validation : Use X-ray crystallography (as in ) to confirm conformational changes in the piperazine-thiadiazole backbone post-modification.
Q. How can contradictory data in reaction scalability (lab vs. pilot scale) be resolved?
- Case Study : If lab-scale synthesis achieves 70% yield but pilot scale drops to 45%, investigate:
- Process Simulation : Apply Aspen Plus or similar software to model large-scale reaction kinetics and optimize residence time .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
